![molecular formula C12H27NO5 B14291983 2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol CAS No. 116459-29-1](/img/structure/B14291983.png)
2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol is an organic compound characterized by the presence of tert-butylperoxy groups and an aminoethanol backbone. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol typically involves the reaction of tert-butyl hydroperoxide with an appropriate amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield peroxides or alcohols, while substitution reactions can produce a wide range of substituted derivatives.
Applications De Recherche Scientifique
2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peroxides and other oxygen-containing compounds.
Biology: The compound is employed in biochemical studies to investigate the effects of peroxides on biological systems.
Medicine: Research into the potential therapeutic applications of the compound is ongoing, with studies focusing on its antioxidant properties.
Industry: It is used in the production of polymers and other industrial materials, where its unique reactivity is advantageous.
Mécanisme D'action
The mechanism by which 2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the tert-butylperoxy groups. These ROS can interact with various molecular targets, leading to oxidative stress or other biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne: This compound also contains tert-butylperoxy groups and is used in similar applications.
2,2-Bis(tert-butylperoxy)butane: Another compound with tert-butylperoxy groups, used in polymer production and other industrial processes.
Uniqueness
2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol is unique due to its aminoethanol backbone, which imparts distinct chemical properties and reactivity compared to other tert-butylperoxy-containing compounds. This uniqueness makes it particularly valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
116459-29-1 |
|---|---|
Formule moléculaire |
C12H27NO5 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
2-[bis(tert-butylperoxymethyl)amino]ethanol |
InChI |
InChI=1S/C12H27NO5/c1-11(2,3)17-15-9-13(7-8-14)10-16-18-12(4,5)6/h14H,7-10H2,1-6H3 |
Clé InChI |
SWTUJODNCUYOQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOCN(CCO)COOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


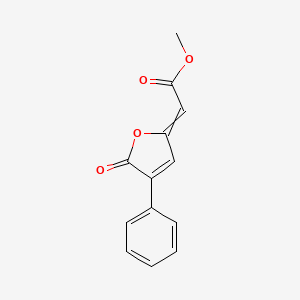
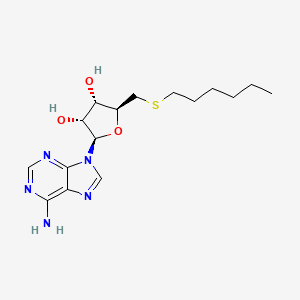
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
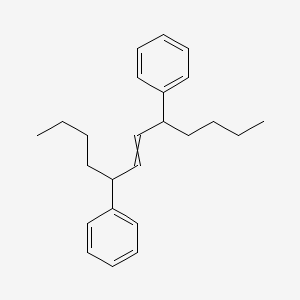

![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)
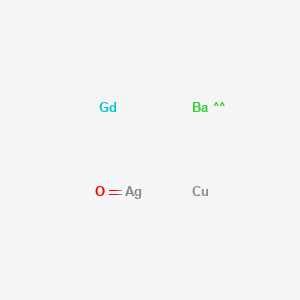
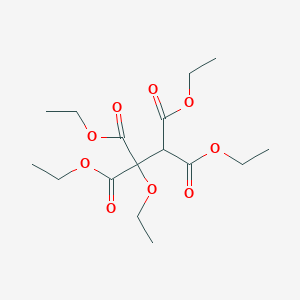
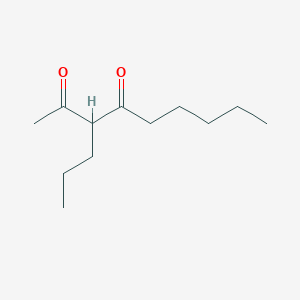
![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)

![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
